molecular formula C15H17N5O4 B10959886 (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(3-methylphenyl)carbonyl]oxy}ethanimidamide

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(3-methylphenyl)carbonyl]oxy}ethanimidamide

Cat. No.: B10959886
M. Wt: 331.33 g/mol
InChI Key: XXFIOHSZZIECTK-UHFFFAOYSA-N
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Description

(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(3-METHYLBENZOYL)OXY]ETHANIMIDAMIDE is a complex organic compound featuring a pyrazole ring substituted with nitro and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(3-METHYLBENZOYL)OXY]ETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group. The final step involves the coupling of the pyrazole derivative with an ethanimidamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(3-METHYLBENZOYL)OXY]ETHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(3-METHYLBENZOYL)OXY]ETHANIMIDAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(3-METHYLBENZOYL)OXY]ETHANIMIDAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: Similar pyrazole ring structure but with different substituents.

    Zinc Phthalocyanine Containing 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENOXY GROUPS: Contains a similar pyrazole ring but incorporated into a larger macrocyclic structure.

Uniqueness

(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(3-METHYLBENZOYL)OXY]ETHANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17N5O4

Molecular Weight

331.33 g/mol

IUPAC Name

[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 3-methylbenzoate

InChI

InChI=1S/C15H17N5O4/c1-9-5-4-6-12(7-9)15(21)24-18-13(16)8-19-11(3)14(20(22)23)10(2)17-19/h4-7H,8H2,1-3H3,(H2,16,18)

InChI Key

XXFIOHSZZIECTK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C(/CN2C(=C(C(=N2)C)[N+](=O)[O-])C)\N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=C(CN2C(=C(C(=N2)C)[N+](=O)[O-])C)N

Origin of Product

United States

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